D-Allose-13C-1
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Overview
Description
D-Allose-13C-1 is a stable isotope-labeled compound of D-Allose, a rare aldohexose sugar. D-Allose is an endogenous metabolite and a C-3 epimer of D-glucose. It is known for its low natural abundance and significant biological activities, including anti-cancer, anti-tumor, anti-inflammatory, and anti-oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . Another method involves the chemical preparation using ribose derived from nucleic acid, involving cyanohydrin reaction, recrystallization, reduction with sodium amalgam, and purification with alcohol .
Industrial Production Methods: Industrial production of D-Allose often employs biotechnological methods due to the inefficiency and environmental concerns of chemical synthesis. Enzymatic conversion using D-allulose 3-epimerase and D-ribose-5-phosphate isomerase has been reported as an effective one-pot reaction method .
Chemical Reactions Analysis
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Glycosidation reactions often involve trichloroacetimidates as donors.
Major Products: The major products formed from these reactions include various glycosides and derivatives of D-Allose, which are useful in glycobiological studies .
Scientific Research Applications
D-Allose-13C-1 is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications span across various fields:
Chemistry: Used as a tracer in metabolic studies and for the synthesis of labeled compounds.
Biology: Investigated for its cryoprotective and immunosuppressant properties.
Medicine: Explored for its potential anti-cancer and anti-tumor effects.
Industry: Utilized in the development of low-calorie sweeteners and functional foods.
Mechanism of Action
D-Allose exerts its effects through various molecular targets and pathways. It has been shown to regulate the peroxisome proliferator-activated receptor γ (PPARγ), which mediates its protective effects on the blood-brain barrier during ischemia/reperfusion injury . Additionally, D-Allose influences glucose metabolism and exhibits anti-inflammatory properties through modulation of cytokine production .
Comparison with Similar Compounds
D-Glucose: A common aldohexose and a C-3 epimer of D-Allose.
D-Allulose: An aldose-ketose isomer of D-Allose with similar low-calorie properties.
Uniqueness: D-Allose is unique due to its rare occurrence in nature and its significant biological activities. Unlike D-Glucose, D-Allose exhibits potent anti-cancer and anti-tumor effects, making it a promising candidate for clinical applications .
Biological Activity
D-Allose, a rare sugar and C-3 epimer of D-glucose, has garnered attention for its diverse biological activities. This article delves into the biological activity of D-Allose-13C-1, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
D-Allose is characterized by its unique chemical structure, which influences its biological functions. The molecular formula is C₆H₁₂O₆, and it exists in a pyranose form. Its stereochemistry differentiates it from other hexoses, contributing to its unique metabolic pathways.
Property | Value |
---|---|
Molecular Formula | C₆H₁₂O₆ |
Molar Mass | 180.18 g/mol |
Solubility | Soluble in water |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : D-Allose has been shown to suppress reactive oxygen species (ROS) generation, which is crucial for protecting cells from oxidative stress. This property is beneficial in various conditions, including neuroprotection during ischemic injury .
- Anti-cancer Effects : Research indicates that D-Allose exhibits anti-tumor activity by inducing cell cycle inhibitors such as p27kip1 and TXNIP in various cancer cell lines. This mechanism has been particularly noted in T-cell lymphoblastic leukemia (MOLT-4F) cells .
- Metabolic Regulation : D-Allose influences carbohydrate metabolism by competing with D-glucose for utilization, potentially leading to weight reduction in rodent models . Its role in metabolic syndrome management is under investigation.
- Longevity Extension : Studies using Caenorhabditis elegans have demonstrated that D-Allose can extend lifespan significantly (approximately 24%) through pathways involving insulin signaling (specifically the daf-16 gene) and sirtuin pathways (SIR-2.1) .
Case Studies and Research Findings
Several studies have highlighted the biological activities of D-Allose:
- Lifespan Extension in Nematodes : A study found that treatment with 28 mM D-Allose resulted in a lifespan extension of 23.8% in wild-type C. elegans, while no such effect was observed in daf-16 mutants, indicating the importance of insulin signaling pathways .
- Anti-Cancer Activity : In vitro studies have shown that D-Allose inhibits the proliferation of various cancer cell types including cervical, ovarian, and pancreatic cancers. The mechanism involves upregulation of TXNIP and p27kip1, leading to cell cycle arrest .
- Bone Health : Preliminary studies suggest that D-Allose may prevent osteoporosis by inhibiting osteoclast differentiation, thus maintaining bone density .
Safety and Clinical Applications
D-Allose has been established as safe for consumption in both animal studies and clinical trials. Its energy value is approximately zero, making it an attractive candidate for therapeutic applications without contributing to caloric intake .
Future Directions
Research into D-Allose continues to expand, focusing on:
- Mechanistic Studies : Further exploration of the molecular pathways involved in its anti-cancer and anti-aging effects.
- Clinical Trials : Ongoing studies to evaluate its efficacy in treating metabolic syndrome and various cancers.
- Production Techniques : Advances in biotechnological methods for synthesizing D-Allose efficiently from precursors like D-allulose are being developed .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SBSGZRAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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